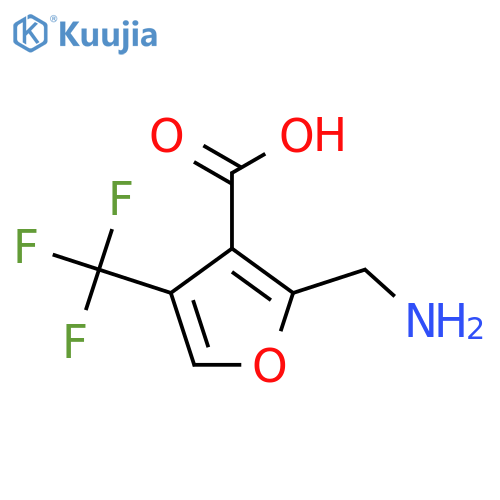

Cas no 2138165-78-1 (2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid)

2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid

- EN300-703264

- 2138165-78-1

- 2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid

-

- インチ: 1S/C7H6F3NO3/c8-7(9,10)3-2-14-4(1-11)5(3)6(12)13/h2H,1,11H2,(H,12,13)

- InChIKey: VAEYXUDRSUOEHM-UHFFFAOYSA-N

- SMILES: FC(C1=COC(CN)=C1C(=O)O)(F)F

計算された属性

- 精确分子量: 209.02997754g/mol

- 同位素质量: 209.02997754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 7

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.5Ų

- XLogP3: -2

2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-703264-2.5g |

2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid |

2138165-78-1 | 95.0% | 2.5g |

$2071.0 | 2025-03-12 | |

| Enamine | EN300-703264-10.0g |

2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid |

2138165-78-1 | 95.0% | 10.0g |

$4545.0 | 2025-03-12 | |

| Enamine | EN300-703264-0.25g |

2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid |

2138165-78-1 | 95.0% | 0.25g |

$972.0 | 2025-03-12 | |

| Enamine | EN300-703264-1.0g |

2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid |

2138165-78-1 | 95.0% | 1.0g |

$1057.0 | 2025-03-12 | |

| Enamine | EN300-703264-0.05g |

2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid |

2138165-78-1 | 95.0% | 0.05g |

$888.0 | 2025-03-12 | |

| Enamine | EN300-703264-5.0g |

2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid |

2138165-78-1 | 95.0% | 5.0g |

$3065.0 | 2025-03-12 | |

| Enamine | EN300-703264-0.5g |

2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid |

2138165-78-1 | 95.0% | 0.5g |

$1014.0 | 2025-03-12 | |

| Enamine | EN300-703264-0.1g |

2-(aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid |

2138165-78-1 | 95.0% | 0.1g |

$930.0 | 2025-03-12 |

2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acidに関する追加情報

Professional Introduction to 2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid (CAS No. 2138165-78-1)

2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138165-78-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of furan derivatives, which are widely recognized for their diverse biological activities and synthetic utility. The presence of both an amino methyl group and a trifluoromethyl substituent in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.

The structural features of 2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid make it particularly interesting for medicinal chemists. The amino methyl group (-NHCH₂-) serves as a versatile handle for further functionalization, enabling the construction of more complex molecules through nucleophilic substitution reactions, amide bond formation, or Schiff base condensation. Meanwhile, the trifluoromethyl group (-CF₃) is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes have positioned this compound as a promising building block in the synthesis of drugs targeting various diseases, including cancer, inflammation, and infectious disorders.

Recent advancements in synthetic methodologies have further highlighted the importance of 2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid in drug discovery. For instance, researchers have utilized transition-metal-catalyzed cross-coupling reactions to introduce additional functional groups at the furan ring or the carboxylic acid moiety. These strategies have led to the generation of novel analogs with enhanced pharmacological profiles. Moreover, computational studies have suggested that modifications around the trifluoromethyl-substituted furan core can fine-tune electronic properties, thereby optimizing interactions with biological receptors.

In the realm of bioorganic chemistry, 2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid has been employed in the development of enzyme inhibitors and receptor ligands. The combination of hydrogen bonding capabilities from the amino group and hydrophobic interactions from the trifluoromethyl moiety allows for precise tuning of molecular recognition events. This has been particularly relevant in targeting enzymes involved in metabolic pathways or signal transduction cascades. Notably, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and proteases, which are key players in cancer progression and inflammatory responses.

The pharmaceutical industry has also explored 2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid as a precursor for heterocyclic scaffolds found in biologically active molecules. Heterocycles are ubiquitous in natural products and synthetic drugs due to their ability to mimic biological structures and facilitate optimal binding modes. By leveraging this compound’s reactive sites, chemists can construct fused ring systems or incorporate additional nitrogen atoms to expand the chemical space available for drug design. Such approaches have yielded compounds with improved solubility, bioavailability, and target specificity.

From a synthetic chemistry perspective, 2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid exemplifies the elegance of modular construction in organic synthesis. Its linear structure provides multiple points for diversification, allowing chemists to systematically explore structural variations. Recent reports highlight its use in flow chemistry protocols, where controlled reaction conditions enhance yield and purity while minimizing waste. This aligns with broader trends toward sustainable chemical manufacturing and green chemistry principles.

The impact of 2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly utilizing this compound as a key intermediate in large-scale syntheses due to its scalability and reliability. Advances in process optimization have enabled efficient production runs that meet regulatory standards for clinical-grade materials. This underscores its significance not only as a research tool but also as a commercial asset in drug development pipelines.

Future directions for research on CAS No. 2138165-78-1 may include exploring its role in photopharmacology—where light-responsive drugs offer precise temporal control over therapeutic effects—and its potential as a chiral building block for enantiomerically pure compounds. The integration of machine learning algorithms into drug design could further accelerate the discovery of novel derivatives with tailored properties by predicting structural modifications that enhance biological activity.

In conclusion,2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid represents a cornerstone compound in modern medicinal chemistry due to its versatile reactivity and broad applicability across multiple therapeutic areas. Its unique structural features continue to inspire innovative synthetic strategies while serving as a scaffold for developing next-generation therapeutics aimed at addressing unmet medical needs.

2138165-78-1 (2-(Aminomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid) Related Products

- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)

- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)

- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)

- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)